3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid
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Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid is an organic compound with the molecular formula C11H12BrNO2. It is characterized by the presence of a bromine atom, two methoxy groups, and a cyanopropionic acid moiety attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or dehalogenated compounds.
Substitution: Hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxycinnamic acid: This compound has a similar structure but with a cinnamic acid moiety instead of a cyanopropionic acid group.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: This compound is closely related and can be used as an intermediate in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid.
Uniqueness
This compound is unique due to the presence of both a nitrile and a cyanopropionic acid group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H12BrNO4 |
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Molecular Weight |
314.13 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic acid |
InChI |
InChI=1S/C12H12BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h4-5,8H,3H2,1-2H3,(H,15,16) |
InChI Key |
NHGTWBDIDKLDLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C#N)C(=O)O)Br)OC |
Origin of Product |
United States |
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